molecular formula C21H16O5 B127522 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde CAS No. 235106-86-2

3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde

Cat. No. B127522
M. Wt: 348.3 g/mol
InChI Key: IPFWHYSIEQXUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde, also known as FHB, is a compound that has attracted significant scientific interest due to its potential biological and pharmacological applications. This compound is a member of the family of hydroxybenzaldehydes, which are known to possess antioxidant, anti-inflammatory, and anticancer properties.

Mechanism Of Action

The mechanism of action of 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and oxidative stress. It also induces apoptosis in cancer cells, which is a programmed cell death mechanism that is disrupted in cancer cells.

Biochemical And Physiological Effects

3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde has been shown to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body, which are known to contribute to the development of various diseases. 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde has also been shown to induce apoptosis in cancer cells, which is a promising therapeutic approach for cancer treatment.

Advantages And Limitations For Lab Experiments

3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be confirmed through spectroscopic techniques. 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde also possesses various biological and pharmacological properties, which make it a promising candidate for the development of new drugs. However, 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde also has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its biological effects.

Future Directions

There are several future directions for the study of 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde. One area of research is the development of new drugs based on 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde. 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde has shown promising results in preclinical studies, and more research is needed to develop new drugs that can be used in the clinic. Another area of research is the elucidation of the mechanism of action of 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde. More research is needed to fully understand how 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde modulates various signaling pathways in the body. Finally, more research is needed to explore the potential therapeutic applications of 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde in various diseases such as cancer, diabetes, and cardiovascular diseases.

Synthesis Methods

The synthesis of 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde involves the reaction of 5-formyl-2-hydroxybenzaldehyde and 4-hydroxybenzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, and the resulting product is purified through recrystallization. The purity of the compound can be confirmed through spectroscopic techniques such as NMR and IR.

Scientific Research Applications

3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde has been extensively studied for its potential biological and pharmacological applications. It has been shown to possess antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde has also been shown to possess anticancer properties, and it has been studied for its potential use in cancer therapy.

properties

CAS RN

235106-86-2

Product Name

3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde

Molecular Formula

C21H16O5

Molecular Weight

348.3 g/mol

IUPAC Name

3-[(5-formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde

InChI

InChI=1S/C21H16O5/c22-11-13-1-7-19(25)17(9-13)21(15-3-5-16(24)6-4-15)18-10-14(12-23)2-8-20(18)26/h1-12,21,24-26H

InChI Key

IPFWHYSIEQXUGB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C2=C(C=CC(=C2)C=O)O)C3=C(C=CC(=C3)C=O)O)O

Canonical SMILES

C1=CC(=CC=C1C(C2=C(C=CC(=C2)C=O)O)C3=C(C=CC(=C3)C=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.